PDE9A Enzymatic Potency: Positioning 4-Butoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide Within the US9617269 Patent Series Activity Gradient
The target compound WYQ-4 inhibits human PDE9A with an IC50 of 121 nM, as reported in the BindingDB entry derived from US9617269 [1]. Within the same patent series and assay platform, compound WYQ-46 achieves an IC50 of 6 nM, WYQ-35 achieves 33 nM, and WYQ-95 achieves 52 nM [2][3][4]. This places WYQ-4 at the lower-potency end of the series (approximately 20-fold less potent than the most active congener WYQ-46), providing a defined reference point for structure-activity relationship (SAR) gradient mapping in lead optimization campaigns.
| Evidence Dimension | PDE9A enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 121 nM (WYQ-4; 4-butoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide) |
| Comparator Or Baseline | WYQ-46 IC50 = 6 nM; WYQ-35 IC50 = 33 nM; WYQ-95 IC50 = 52 nM (all from US9617269 series, same assay protocol); BAY 73-6691 IC50 = 55 nM; PF-04447943 IC50 = 8.3 nM (independent PDE9A assays) |
| Quantified Difference | WYQ-4 is ~20-fold less potent than WYQ-46 (121 nM vs. 6 nM); ~2.2-fold less potent than BAY 73-6691 (121 nM vs. 55 nM); ~14.6-fold less potent than PF-04447943 (121 nM vs. 8.3 nM) |
| Conditions | Human recombinant PDE9A; inhibition of cGMP hydrolysis; BindingDB-assembled data from US9617269 patent, Sun Yat-Sen University |
Why This Matters
Researchers requiring a PDE9A inhibitor activity gradient for dose-response calibration or SAR training sets can select WYQ-4 as a defined moderate-potency anchor within the same chemical series, avoiding batch-to-batch variability introduced by mixing scaffolds from disparate patents.
- [1] BindingDB. BDBM317053 (US9617269, Compound WYQ-4). Affinity Data: IC50 121 nM for human PDE9A. View Source
- [2] BindingDB. BDBM317095 (US9617269, Compound WYQ-46). Affinity Data: IC50 6 nM for human PDE9A. View Source
- [3] BindingDB. BDBM317084 (US9617269, Compound WYQ-35). Affinity Data: IC50 33 nM for human PDE9A. View Source
- [4] BindingDB. BDBM50034638 (CHEMBL3360411; US9617269, Compound WYQ-95). Affinity Data: IC50 52 nM for PDE9A2 catalytic domain. View Source
